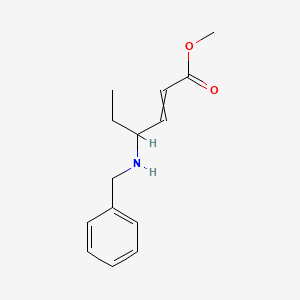
1,2,3,3,4-Pentaoctylcyclopent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,3,4-pentaoctylcyclopentene is a cycloalkene compound characterized by a five-membered carbon ring with five octyl substituents. Cycloalkenes are cyclic hydrocarbons containing one or more carbon-carbon double bonds. The unique structure of 1,2,3,3,4-pentaoctylcyclopentene makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,3,4-pentaoctylcyclopentene typically involves the cyclization of appropriate linear precursors under specific conditions. One common method is the cyclization of octyl-substituted linear alkenes using a strong acid catalyst, such as sulfuric acid, under controlled temperatures. The reaction conditions must be carefully monitored to ensure the formation of the desired cycloalkene without over-cyclization or polymerization.
Industrial Production Methods
Industrial production of 1,2,3,3,4-pentaoctylcyclopentene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to isolate the pure compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
1,2,3,3,4-pentaoctylcyclopentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bond, converting the cycloalkene to a cycloalkane.
Substitution: Halogenation reactions with reagents like bromine or chlorine can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Cycloalkanes.
Substitution: Halogenated cyclopentenes.
Scientific Research Applications
1,2,3,3,4-pentaoctylcyclopentene has several applications in scientific research:
Chemistry: Used as a model compound to study cycloalkene reactivity and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2,3,3,4-pentaoctylcyclopentene involves its interaction with molecular targets through its reactive double bond and octyl substituents. The compound can undergo electrophilic addition reactions, where electrophiles attack the double bond, leading to the formation of new chemical bonds. The octyl groups can influence the compound’s solubility, reactivity, and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclopentene: A simpler cycloalkene with a single double bond and no substituents.
1,2,3,4-tetraoctylcyclopentene: A similar compound with four octyl substituents.
1,2,3,3,4-pentamethylcyclopentene: A similar compound with methyl substituents instead of octyl groups.
Uniqueness
1,2,3,3,4-pentaoctylcyclopentene is unique due to its specific substitution pattern and the presence of long octyl chains
Properties
CAS No. |
113818-45-4 |
|---|---|
Molecular Formula |
C45H88 |
Molecular Weight |
629.2 g/mol |
IUPAC Name |
1,2,3,3,4-pentaoctylcyclopentene |
InChI |
InChI=1S/C45H88/c1-6-11-16-21-26-31-36-42-41-43(37-32-27-22-17-12-7-2)45(39-34-29-24-19-14-9-4,40-35-30-25-20-15-10-5)44(42)38-33-28-23-18-13-8-3/h43H,6-41H2,1-5H3 |
InChI Key |
GXCRHRVKZDBERC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1CC(=C(C1(CCCCCCCC)CCCCCCCC)CCCCCCCC)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



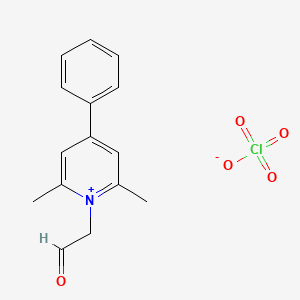

![1,4-Bis[(4-chlorophenyl)sulfanyl]-2-methylbenzene](/img/structure/B14310727.png)
![7-Methylidenespiro[5.5]undecan-2-one](/img/structure/B14310730.png)
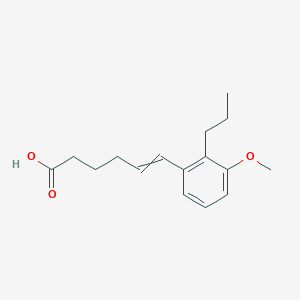
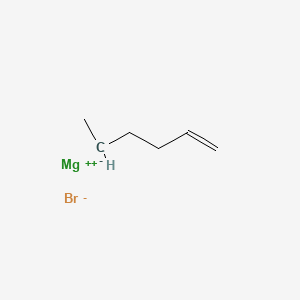
![1-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethyl}pyrrolidine](/img/structure/B14310742.png)

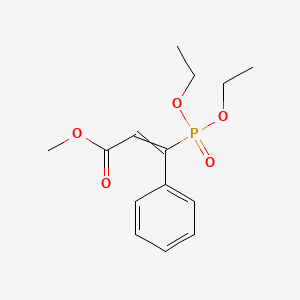
![3,3'-[Octane-1,8-diylbis(oxy)]dibenzaldehyde](/img/structure/B14310763.png)
![Imidazo[2,1-b]thiazole, 6-(4-chlorophenyl)-3-methyl-5-nitroso-](/img/structure/B14310765.png)
![2-{[(5,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-benzothiazole](/img/structure/B14310768.png)
